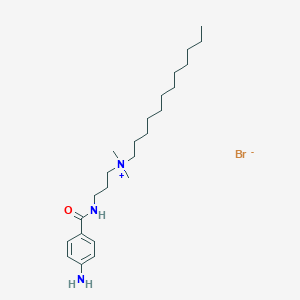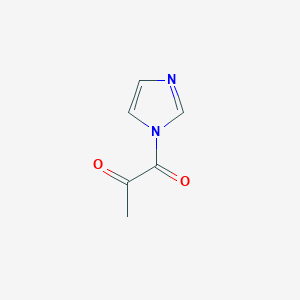![molecular formula C8H8Cl2 B034452 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane CAS No. 103063-83-8](/img/structure/B34452.png)
2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane, also known as DCTO, is a bicyclic compound that has gained attention in the field of organic chemistry due to its unique structure and potential applications.
Mécanisme D'action
The mechanism of action of 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane is not fully understood, but it is believed to involve interactions with biological molecules, such as enzymes and receptors. This compound has been shown to inhibit the activity of some enzymes, while enhancing the activity of others. These effects may be due to the unique structure of this compound, which allows it to interact with biological molecules in a specific way.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. However, further research is needed to fully understand the mechanisms underlying these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane in lab experiments is its unique structure, which allows for the synthesis of novel compounds and materials. Additionally, this compound is relatively stable and can be easily synthesized in large quantities. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane, including the development of new synthetic methods for this compound and its derivatives, the investigation of its potential use in drug discovery, and the exploration of its biological and physiological effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Overall, this compound is a promising compound that has the potential to be used in a wide range of applications in the field of organic chemistry and beyond.
Méthodes De Synthèse
The synthesis of 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane involves the reaction of 1,5-cyclooctadiene with chlorine gas in the presence of a catalyst. The reaction proceeds through a series of intermediates, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Applications De Recherche Scientifique
2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane has been studied for its potential use in various applications, including as a building block for the synthesis of novel compounds, as a chiral auxiliary in asymmetric synthesis, and as a ligand in metal-catalyzed reactions. This compound has also been investigated for its potential use in the development of new materials, such as polymers and liquid crystals.
Propriétés
Numéro CAS |
103063-83-8 |
|---|---|
Formule moléculaire |
C8H8Cl2 |
Poids moléculaire |
175.05 g/mol |
Nom IUPAC |
2,3-dichlorotetracyclo[3.3.0.02,8.04,6]octane |
InChI |
InChI=1S/C8H8Cl2/c9-7-5-2-1-3-6(4(2)5)8(3,7)10/h2-7H,1H2 |
Clé InChI |
HDZQLXLVBPWTKO-UHFFFAOYSA-N |
SMILES |
C1C2C3C2C(C4(C1C34)Cl)Cl |
SMILES canonique |
C1C2C3C2C(C4(C1C34)Cl)Cl |
Synonymes |
Dicyclopropa[cd,gh]pentalene, 1,1a-dichlorooctahydro-, (1-alpha-,1a-alpha-,1b-alpha-,2a-alpha-,2b-alpha-,2c-alpha-,2d-alpha-)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)











